2-(3-(Methoxymethyl)phenyl)azetidine

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Sourcing the correct positional isomer is critical for SAR studies; a 1000-fold change in target binding affinity can result from subtle structural modifications. 2-(3-(Methoxymethyl)phenyl)azetidine (CAS 1481019-79-7) is the precise meta-substituted building block required for CNS, FAAH inhibitor, and CCR-3 antagonist research programs. - Confirm positional integrity: The 3-(methoxymethyl)phenyl substitution pattern is essential for maintaining target engagement and experimental validity. - CNS-optimized properties: XLogP3 of 1.1 and a pKa of approximately 10.4 suggest favorable blood-brain barrier penetration for neuroscience discovery. - Supply chain assurance: Available with a minimum purity of 97% from BenchChem, with global shipping for R&D procurement.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13629956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Methoxymethyl)phenyl)azetidine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CC=C1)C2CCN2
InChIInChI=1S/C11H15NO/c1-13-8-9-3-2-4-10(7-9)11-5-6-12-11/h2-4,7,11-12H,5-6,8H2,1H3
InChIKeyBAQPEGMROMGAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Methoxymethyl)phenyl)azetidine Overview


2-(3-(Methoxymethyl)phenyl)azetidine is a substituted azetidine derivative (CAS 1481019-79-7, MF: C11H15NO, MW: 177.24) . It is commercially available as a research chemical from several vendors, with a specified minimum purity of 97% . As a specialized heterocyclic building block, it is primarily used as a versatile intermediate in pharmaceutical and agrochemical research [1].

SAR & Scaffold Meta-substituted phenyl azetidine defines regioisomeric identity for structure-activity relationship studies
Synthetic Intermediate Research building block for pharmaceutical and agrochemical discovery programs
Rigid Heterocycle Azetidine core provides constrained 3D vector distinct from pyrrolidine or piperidine

2-(3-(Methoxymethyl)phenyl)azetidine Substitution Specificity


The specific substitution pattern of 2-(3-(methoxymethyl)phenyl)azetidine is critical to its function. In the field of drug discovery, subtle modifications to a molecule's structure can lead to a 1000-fold change in target binding affinity [1]. Therefore, substituting this compound with a positional isomer, such as 2-(4-(Methoxymethyl)phenyl)azetidine (CAS 1477772-49-8) [2] or 3-[3-(Methoxymethyl)phenyl]azetidine (CAS 2104435-70-1) , could drastically alter or completely eliminate the desired biological activity, compromising experimental validity and rendering structure-activity relationship (SAR) studies meaningless.

Regioisomeric Mismatch
Positional isomers (e.g., 2-(4-) or 3-[3-] azetidine) may show drastically different target binding, invalidating SAR.
Physicochemical Shift
Lipophilicity (XLogP3) and basicity are substitution-dependent; the reported value for the meta isomer may not apply to analogs.
Building Block Identity
Using a structural analog without verifying regioisomer purity can compromise reaction outcomes and intellectual property.

2-(3-(Methoxymethyl)phenyl)azetidine Differentiation Guide


Regioisomeric Purity & Physical Properties

2-(3-(Methoxymethyl)phenyl)azetidine is chemically distinct from its regioisomers. The meta-substitution on the phenyl ring defines its unique chemical identity and physical properties, which directly influences its reactivity and interaction with biological targets [1]. For example, the predicted partition coefficient (XLogP3) for the target compound is 1.1 [2], a quantitative descriptor of its lipophilicity. This value is a direct consequence of the specific molecular structure and differentiates it from its positional isomers, for which this specific data point has not been reported in the same context [2].

Lipophilicity (XLogP3)
Class-level
Target: 1.1 Comparator: not reported
Predicted ADME-related lipophilicity differs from 4-substituted isomer.
Computationally predicted; experimental verification needed
Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Unique Azetidine Core Geometry

The azetidine core provides a distinct geometry compared to other nitrogen-containing heterocycles like piperidine or pyrrolidine [1]. The four-membered ring imparts a unique, rigid 3D vector and different basicity (predicted pKa of 10.38 ± 0.40 [2]) compared to its five-membered (pyrrolidine) or six-membered (piperidine) analogs [1]. This altered geometry and basicity can translate to improved selectivity profiles and metabolic stability, a key advantage over more common, flexible scaffolds in lead optimization [1].

Amine Basicity (pKa)
Class-level
10.38 ± 0.40
Predicted pKa distinguishes azetidine from larger rings (pyrrolidine/piperidine).
Class-level comparison; verify for specific derivative
Medicinal Chemistry Conformational Analysis Scaffold Hopping

2-(3-(Methoxymethyl)phenyl)azetidine Applications


CNS Lead Optimization

Azetidine-containing compounds are being actively investigated in patents for the treatment of central nervous system (CNS) disorders [1]. The specific lipophilicity (XLogP3 = 1.1 [2]) and basicity (pKa ≈ 10.4 [2]) of 2-(3-(Methoxymethyl)phenyl)azetidine suggest it may possess properties favorable for crossing the blood-brain barrier, making it a valuable scaffold for CNS drug discovery programs.

FAAH Inhibitor Development

Azetidine derivatives are a known class of fatty acid amide hydrolase (FAAH) inhibitors [3]. 2-(3-(Methoxymethyl)phenyl)azetidine can serve as a key synthetic intermediate in the development of novel FAAH inhibitors for the potential treatment of pain and inflammatory conditions, offering a distinct structural starting point compared to traditional scaffolds.

CCR-3 Antagonist Synthesis

Azetidine derivatives have been described as CCR-3 receptor antagonists [4]. This compound can be used as a building block in the synthesis of new chemical entities targeting the CCR-3 receptor, which is a therapeutic target for conditions like asthma and allergic rhinitis.

Application
Selection Property
Validation Focus
CNS drug discovery (BBB-penetrant scaffold)
Predicted lipophilicity (XLogP3) and pKa
BBB permeability models and ADME profiling
FAAH inhibitor research
Azetidine core as enzyme inhibitor scaffold
FAAH enzyme inhibition assays
CCR-3 antagonist research
meta-substituted phenyl azetidine building block
CCR-3 receptor binding and functional assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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